2-(2-Methoxyethyl)-2-methylmorpholine
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Overview
Description
2-(2-Methoxyethyl)-2-methylmorpholine is an organic compound with the molecular formula C8H17NO2 It is a morpholine derivative characterized by the presence of a methoxyethyl group and a methyl group attached to the nitrogen atom
Scientific Research Applications
2-(2-Methoxyethyl)-2-methylmorpholine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that 2’-o-(2-methoxyethyl) (2’-o-moe) modified oligonucleotides, which share a similar methoxyethyl group, are known to target rna molecules . They hybridize to their target complementary mRNA, which may alter the site of splicing or result in RNA degradation through RNase H activity .
Mode of Action
2’-o-moe-modified oligonucleotides, which share a similar methoxyethyl group, are known to interact with their rna targets via watson-crick base pairing . This interaction can alter the site of splicing or result in RNA degradation, thereby modulating the translation of proteins or eliminating toxic RNA .
Biochemical Pathways
It’s worth noting that 2’-o-moe-modified oligonucleotides, which share a similar methoxyethyl group, can modulate protein translation or eliminate toxic rna, thereby affecting various biochemical pathways .
Pharmacokinetics
They are resistant to nuclease metabolism in both plasma and tissue . Plasma clearance is dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours . The 2’-O-MOE modification combined with the phosphodiester (PO) backbone exhibited 10-fold more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide .
Result of Action
2’-o-moe-modified oligonucleotides, which share a similar methoxyethyl group, can modulate the translation of proteins or eliminate toxic rna . This can potentially lead to various molecular and cellular effects depending on the specific RNA target.
Action Environment
It’s worth noting that environmental factors can influence the concentrations of similar compounds, such as phthalates, in various environments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-2-methylmorpholine typically involves the reaction of morpholine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{2-Methoxyethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-2-methylmorpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.
Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A related compound with similar structural features but different chemical properties and applications.
2-(2-Methoxyethoxy)ethanol: Another similar compound with an additional ethoxy group, leading to different reactivity and uses.
Uniqueness
2-(2-Methoxyethyl)-2-methylmorpholine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(2-methoxyethyl)-2-methylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(3-5-10-2)7-9-4-6-11-8/h9H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGJRJRZGRZECU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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